

1,4,8-Tribromo-dibenzofuran chemical properties and structure

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Compound of Interest

Compound Name: *1,4,8-Tribromo-dibenzofuran*

Cat. No.: *B15211185*

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1,4,8-Tribromo-dibenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,8-Tribromo-dibenzofuran is a halogenated aromatic compound belonging to the class of polybrominated dibenzofurans (PBDFs). While general information on PBDFs regarding their environmental presence and toxicological profiles is available, specific data on the chemical and physical properties of the 1,4,8-tribromo isomer is limited in publicly accessible literature. This guide synthesizes the available information and highlights the current knowledge gaps for this specific compound.

Chemical Properties and Structure

Based on available data, the fundamental chemical properties of **1,4,8-Tribromo-dibenzofuran** are summarized below. It is important to note that experimental data for several key properties are not readily available in the cited literature.

Property	Value	Source
IUPAC Name	1,4,8-Tribromodibenzofuran	[1]
Molecular Formula	C ₁₂ H ₅ Br ₃ O	[1]
Molecular Weight	404.88 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Structure:

The chemical structure of **1,4,8-Tribromo-dibenzofuran** consists of a central dibenzofuran core with three bromine atoms attached at the 1, 4, and 8 positions.

Caption: Molecular structure of **1,4,8-Tribromo-dibenzofuran**.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **1,4,8-Tribromo-dibenzofuran** are not explicitly available in the reviewed literature. General synthetic methods for polybrominated dibenzofurans may be applicable but would require specific adaptation and optimization for this particular isomer.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or the involvement of **1,4,8-Tribromo-dibenzofuran** in any signaling pathways. General toxicological data on polybrominated dibenzofurans suggest that these compounds can exhibit dioxin-like toxicity, but isomer-specific data for the 1,4,8-tribromo congener is lacking.

Data Gaps and Future Research

This review highlights a significant lack of specific experimental data for **1,4,8-Tribromo-dibenzofuran**. To provide a comprehensive understanding of this compound for research and

drug development purposes, future studies should focus on:

- Determination of Physicochemical Properties: Experimental determination of melting point, boiling point, and solubility in various solvents is crucial for handling and application.
- Development of Synthetic Protocols: Establishing a reliable and well-documented synthetic route is essential for obtaining pure samples for further studies.
- Structural Elucidation: Detailed structural analysis using techniques like X-ray crystallography would provide precise bond lengths and angles.
- Toxicological and Biological Screening: In-depth studies are needed to assess the specific toxicity of the 1,4,8-isomer and to investigate its potential interactions with biological systems and signaling pathways.

Due to the limited availability of specific experimental data for **1,4,8-Tribromo-dibenzofuran**, it is not possible to provide detailed diagrams for signaling pathways or experimental workflows at this time. The information presented here is based on the currently accessible data and serves as a starting point for further investigation.

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References

- 1. Compound 526295: 1,4,8-Tribromo-dibenzofuran - Dataset - Virginia Open Data Portal [data.virginia.gov]
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